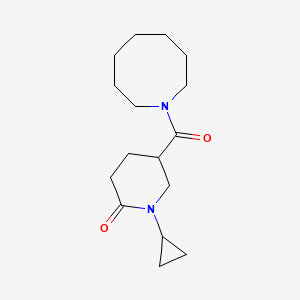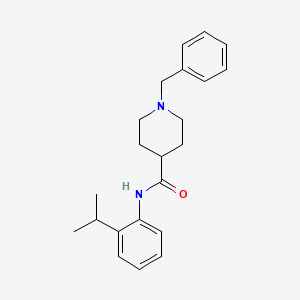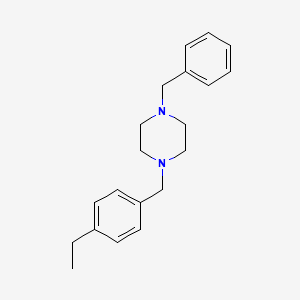![molecular formula C29H29N3O B6111885 4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(2-methylphenyl)quinoline](/img/structure/B6111885.png)
4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(2-methylphenyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(2-methylphenyl)quinoline, commonly known as DMQX, is a chemical compound that has gained significant attention in the field of neuroscience due to its potential as a research tool. DMQX belongs to the family of quinoline derivatives and is a potent antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. In
作用機序
DMQX acts as a competitive antagonist of the AMPA receptor by binding to the receptor's ion channel and blocking the flow of ions through the channel. This results in a decrease in the excitatory neurotransmission mediated by the AMPA receptor.
Biochemical and physiological effects:
DMQX has been shown to have several biochemical and physiological effects in animal studies. It has been shown to decrease the amplitude of AMPA receptor-mediated synaptic currents, reduce the frequency of spontaneous excitatory synaptic currents, and inhibit the induction of long-term potentiation (LTP) in the hippocampus. DMQX has also been shown to have anticonvulsant effects in animal models of epilepsy.
実験室実験の利点と制限
One of the main advantages of using DMQX in research is its selectivity for AMPA receptors, which allows researchers to study the specific role of these receptors in various neurological processes. However, one limitation of DMQX is its relatively short half-life, which can make it difficult to study the long-term effects of blocking AMPA receptors. Additionally, DMQX has been shown to have off-target effects on other receptors, such as kainate receptors, which can complicate the interpretation of results.
将来の方向性
There are several future directions for the use of DMQX in research. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DMQX could be used to investigate the potential therapeutic benefits of blocking AMPA receptors in these conditions. Another area of interest is the development of more selective AMPA receptor antagonists that can overcome the limitations of DMQX. Finally, DMQX could be used in combination with other drugs or therapies to enhance their efficacy in treating neurological conditions.
合成法
DMQX can be synthesized using a multi-step process that involves the reaction of 2-methylphenyl-2,4-dichloroquinoline with 2,3-dimethylaniline and subsequent carbonylation with phosgene. The final product is obtained after purification through crystallization or column chromatography.
科学的研究の応用
DMQX has been widely used as a research tool in the field of neuroscience due to its ability to selectively block AMPA receptors. AMPA receptors are responsible for mediating fast excitatory neurotransmission in the central nervous system and are involved in several physiological processes, including learning and memory. By blocking these receptors, DMQX can help researchers better understand the role of AMPA receptors in various neurological diseases and conditions.
特性
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-[2-(2-methylphenyl)quinolin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O/c1-20-10-8-14-28(22(20)3)31-15-17-32(18-16-31)29(33)25-19-27(23-11-5-4-9-21(23)2)30-26-13-7-6-12-24(25)26/h4-14,19H,15-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJARZOLRRJCFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-(3,4-dimethylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6111808.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]hexanoic acid](/img/structure/B6111816.png)

![N-(4-ethoxyphenyl)-2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6111824.png)
![5-[3,5-dimethyl-2-(1H-pyrazol-1-yl)phenyl]-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6111839.png)
![2,2-dimethyl-N-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B6111850.png)


![N'-1-adamantyl-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)urea](/img/structure/B6111878.png)
![5-{4-[(3-hydroxyphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B6111887.png)
![2-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]morpholine](/img/structure/B6111893.png)
![3-(4-chlorophenyl)-7-cyclopropyl-2-ethylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6111899.png)
![1-[(dimethylamino)sulfonyl]-N-(4-isopropoxybenzyl)-3-piperidinecarboxamide](/img/structure/B6111901.png)
